4-Nitrobenzofuran-2-carbonitrile
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Overview
Description
4-Nitrobenzofuran-2-carbonitrile is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of a nitro group and a cyano group in the benzofuran ring makes this compound a compound of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzofuran-2-carbonitrile can be achieved through several methodsThe nitration can be carried out using a mixture of nitric acid and acetic acid, while the cyano group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Carboxylic acids: Formed through the hydrolysis of the cyano group.
Substituted benzofurans: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
4-Nitrobenzofuran-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Nitrobenzofuran-2-carbonitrile is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Nitrobenzofuran: Similar structure but lacks the cyano group.
4-Nitrobenzofuran: Similar structure but lacks the cyano group.
2-Cyanobenzofuran: Similar structure but lacks the nitro group.
Uniqueness: 4-Nitrobenzofuran-2-carbonitrile is unique due to the presence of both nitro and cyano groups in the benzofuran ring.
Properties
Molecular Formula |
C9H4N2O3 |
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Molecular Weight |
188.14 g/mol |
IUPAC Name |
4-nitro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H4N2O3/c10-5-6-4-7-8(11(12)13)2-1-3-9(7)14-6/h1-4H |
InChI Key |
RQTLVEDUBQABES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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